Cephalomannine

Description

Historical Context and Evolution of Cephalomannine (B1668392) Discovery in Scientific Literature

The discovery of this compound is a notable chapter in the history of natural product chemistry. It was first isolated and characterized in 1979 by Powell, Miller, and Smith. aphios.com Initially, the compound was reported to have been extracted from the tree Cephalotaxus mannii. aphios.com However, it was later clarified that the plant source had been misidentified at the time of discovery and was, in fact, Taxus wallichiana, a species of yew. researchgate.netresearchgate.net This discovery was significant as it identified a new antileukemic and antitumor alkaloid that co-occurred with the already known paclitaxel (B517696). google.comresearchgate.net

Following its initial discovery, this compound has been identified in various other yew species, including Taxus × media, Taxus canadensis, Taxus brevifolia, and Taxus yunnanensis. aphios.commdpi.comglpbio.cn It is often found alongside paclitaxel, sometimes in greater quantities, making its separation a critical aspect of paclitaxel production. researchgate.netpharmamanufacturing.comacs.org The frequent co-occurrence and structural similarity have made the development of efficient separation techniques a persistent theme in the scientific literature, with numerous chromatographic methods being developed to isolate pure paclitaxel from this compound. acs.orgtandfonline.com

| Year | Milestone | Key Finding/Publication | Source(s) |

| 1979 | First Isolation | This compound first isolated and identified as a new antitumor alkaloid. | google.comaphios.com |

| 1981 | Source Clarification | The source plant was correctly identified as Taxus wallichiana, not Cephalotaxus mannii. | google.comresearchgate.net |

| 1991 | Separation Research | Publication of HPLC methods to separate this compound from paclitaxel, driven by the need for pure paclitaxel for clinical trials. | aphios.comtandfonline.com |

| 1990s-Present | Broadened Sourcing | Identified in numerous Taxus species and even hazelnut (Corylus avellana) plants. | turkjps.orgmdpi.comredalyc.org |

Academic Positioning of this compound within the Broader Taxane (B156437) Diterpenoid Family

This compound is firmly established as a core member of the taxane diterpenoid family, a class of compounds characterized by a complex taxane core structure. medkoo.comcaymanchem.com Its academic importance is intrinsically linked to that of paclitaxel, the family's most famous member. nstchemicals.com this compound is a natural congener of paclitaxel, meaning they share a very similar chemical architecture. researchgate.net

The primary structural difference between the two molecules lies in the N-acyl side chain at the C-13 position of the taxane core. researchgate.netnih.gov While paclitaxel has a benzamide (B126) group at this position, this compound possesses a tigloyl amide group. researchgate.net This seemingly minor variation has significant consequences for the molecule's chemical properties and metabolic fate, though it retains a comparable mechanism of action. researchgate.netnih.gov

Within its natural sources, such as yew trees, this compound is one of the three major taxanes produced, alongside paclitaxel and 10-deacetylbaccatin III (10-DAB). aphios.commdpi.com In a typical yew tree, the ratio of paclitaxel to this compound to baccatin (B15129273) III can be approximately 10:5:1, respectively, though this varies by species and plant part. aphios.comacs.org This co-occurrence and the difficulty in separating it from paclitaxel have made this compound a central focus in the manufacturing and purification processes of paclitaxel. pharmamanufacturing.com

| Feature | This compound | Paclitaxel (Taxol®) |

| Core Structure | Taxane Diterpenoid | Taxane Diterpenoid |

| C-13 Side Chain | Tigloyl amide group | Benzamide group |

| Primary Source | Taxus (Yew) species, Cephalotaxus species | Taxus (Yew) species |

| Biological Action | Antimitotic (microtubule stabilization) | Antimitotic (microtubule stabilization) |

| Metabolizing Enzyme | Predominantly CYP3A4 | Predominantly CYP2C8 |

Overview of Key Research Trajectories and Scholarly Contributions on this compound

Research on this compound has followed several distinct yet interconnected trajectories since its discovery. These efforts have been driven by its potent biological activity and its close relationship with paclitaxel.

Anticancer and Cytotoxic Research: A primary focus of investigation has been this compound's own anticancer potential. aphios.comglpbio.cn Like paclitaxel, it exhibits antineoplastic activity by stabilizing microtubules, which disrupts their normal dynamics and leads to cell cycle arrest in the G2/M phase, ultimately causing cytotoxic effects in rapidly dividing cancer cells. medkoo.com Studies have demonstrated its effectiveness against a range of cancer cell lines, including:

Human lung cancer (H460, A549, H1299). medchemexpress.commdpi.com

Breast cancer (MCF-7). mdpi.com

Bladder cancer. mdpi.com

Hepatocellular carcinoma. turkjps.org

Human glial and neuroblastoma cells. lktlabs.combiocrick.com

Recent research has delved deeper into its specific molecular mechanisms. For instance, studies have shown that this compound can inhibit the interaction between APEX1 and HIF-1α in hypoxic lung cancer cells, a key pathway in tumor survival and growth under low-oxygen conditions. medchemexpress.comresearchgate.netnih.gov Other work has demonstrated its ability to suppress the expression of UBE2S, an enzyme implicated in the growth and metastasis of prostate and liver cancers. medchemexpress.comresearchgate.net

Metabolism and Pharmacokinetics: Comparative metabolism studies have provided crucial insights into how small structural changes affect a drug's behavior in the body. Research comparing this compound and paclitaxel revealed that they are metabolized by different primary cytochrome P450 enzymes. nih.gov While paclitaxel is mainly hydroxylated by CYP2C8, this compound's metabolism is predominantly handled by CYP3A4. nih.gov This finding is critical for predicting potential drug-drug interactions and understanding differences in their pharmacological profiles.

Identification of Current Research Gaps and Emerging Inquiries in this compound Investigations

Despite decades of study, several research gaps and promising future inquiries remain in the field of this compound investigation.

Overcoming Taxane Resistance: A major challenge in cancer chemotherapy is the development of drug resistance. Future research is expected to focus on whether this compound or its novel derivatives can be effective against cancers that have become resistant to paclitaxel or other taxanes. nstchemicals.com Exploring its potential in combination therapies with other established anticancer agents is another key area of interest. nstchemicals.com

Formulation and Delivery: Like many taxanes, this compound has poor water solubility, which presents challenges for its formulation and bioavailability. nstchemicals.com A significant research gap exists in developing advanced drug delivery systems, such as nanoparticles or other targeted carriers, to enhance its solubility and deliver it more effectively to tumor sites, potentially improving efficacy. nstchemicals.com

Expanding Biological Activity Profile: While its anticancer properties are the most studied, there is room for broader investigation into other potential therapeutic effects. For example, some research has pointed to nephroprotective (kidney-protective) activities and effects in animal models of polycystic kidney disease, though this area remains less explored. lktlabs.com Further studies are needed to fully characterize its complete pharmacological profile.

Deepening Mechanistic Understanding: While the general mechanism of microtubule stabilization is known, the finer points of its interaction with tubulin and the full spectrum of its downstream cellular effects are not completely elucidated. lktlabs.com Emerging inquiries focus on its precise impact on microtubule interprotofilament interactions and how its unique side chain influences these binding events compared to other taxanes. csic.es Additionally, further investigation into its role in modulating specific signaling pathways, such as the β-catenin-BMP2 pathway in non-small cell lung cancer, is an active area of research. researchgate.net

Sustainable Production: The reliance on extraction from slow-growing yew trees presents a supply challenge. turkjps.orgrsc.org While total synthesis of complex molecules like this compound has been achieved for related compounds, it is not commercially viable. nih.govnih.gov Therefore, a critical ongoing inquiry involves developing more efficient semi-synthetic routes and exploring biotechnological production methods, such as using engineered microbial or plant cell cultures, to ensure a sustainable supply for future research and potential clinical development. plos.org

Properties

Molecular Formula |

C45H53NO14 |

|---|---|

Molecular Weight |

831.9 g/mol |

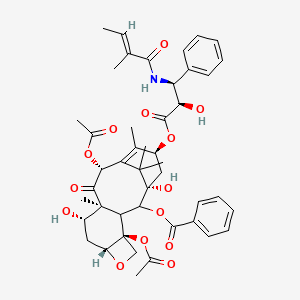

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |

InChI Key |

DBXFAPJCZABTDR-UJLUYDJNSA-N |

SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Pictograms |

Corrosive; Irritant |

Synonyms |

cephalomannine taxol B |

Origin of Product |

United States |

Natural Product Isolation and Advanced Phytochemical Research of Cephalomannine

Botanical Sources and Species-Specific Accumulation of Cephalomannine (B1668392)

This compound is a naturally occurring taxane (B156437), an alkaloidal analog of Paclitaxel (B517696), with significant research interest. Its isolation has been reported from various plant species, primarily within the Taxus and Cephalotaxus genera, and more recently, from an unexpected non-Taxus source.

Taxus Species (Taxus × media, Taxus cuspidata, Taxus yunnanensis, Taxus canadensis, Taxus wallichiana, Taxus mairei) as Primary Sources

The genus Taxus, commonly known as yew, is the most significant source of this compound. The concentration of this compound varies considerably among different Taxus species and even within different tissues of the same plant.

Taxus × media : This hybrid species, a cross between Taxus baccata and Taxus cuspidata, is a notable source of this compound. nih.gov The compound is found in high concentrations in the twigs and leaves. nih.govresearchgate.net Studies comparing various Taxus species have shown that after Taxus cuspidata, Taxus × media contains some of the highest levels of paclitaxel and this compound. nih.govmdpi.com The accumulation of this compound in Taxus × media can be influenced by geographic location and growth period, with significant variations observed. mdpi.com

Taxus cuspidata : Research indicates that Taxus cuspidata (Japanese yew) contains the highest concentrations of both paclitaxel and this compound among several tested species. nih.govmdpi.com

Taxus yunnanensis : This species is a known producer of various taxoids. researchgate.net High-speed countercurrent chromatography has been successfully used for the semi-preparative separation of this compound from the bark of Taxus yunnanensis. nih.gov

Taxus canadensis : The Canadian yew is another source from which this compound is extracted. aphios.com

Taxus wallichiana : this compound was isolated from the leaves, stems, and roots of Taxus wallichiana. researchgate.net In this species, the average content of this compound is reportedly higher in the leaves than in the stem. mdpi.comresearchgate.net

Taxus mairei : Comparative metabolomic analyses have quantified taxoids in Taxus mairei, confirming the presence of this compound. nih.gov Along with other species like T. chinensis and T. yunnanensis, T. mairei is a significant source of taxane compounds. mdpi.comresearchgate.net

The content of this compound and other taxoids can fluctuate significantly based on the species, the specific cultivar, and the plant part analyzed. For instance, a screening of various yew species and cultivars found this compound concentrations ranging from 0 to 500 μg/g in dried needles. capes.gov.br

| Species | Plant Part(s) | Relative this compound Content | Reference |

|---|---|---|---|

| Taxus cuspidata | Needles | Highest among compared species | nih.govmdpi.com |

| Taxus × media | Twigs and Leaves | High, second to T. cuspidata | nih.govmdpi.com |

| Taxus wallichiana | Leaves, Stems, Roots | Higher in leaves than stems | researchgate.netmdpi.comresearchgate.net |

| Taxus yunnanensis | Bark | Sufficient for semi-preparative separation | nih.gov |

| Taxus canadensis | Leaves | Confirmed source | aphios.com |

| Taxus mairei | General | Confirmed source | nih.gov |

Cephalotaxus Species (Cephalotaxus mannii) and Related Genera as Producer Organisms

This compound was first discovered and isolated from Cephalotaxus mannii, a species from which its name is derived. aphios.comscispace.comresearchgate.net This was a significant finding, as the compound is a taxane derivative, which is structurally distinct from the harringtonine (B1672945) series of alkaloids typically characteristic of most Cephalotaxus species. scispace.comresearchgate.net The compound has been isolated from the root and stem of C. mannii. imsc.res.in While this compound can be isolated from most Cephalotaxus species, C. mannii remains the primary example. medchemexpress.comfishersci.fichemondis.com

Non-Taxus Plant Sources (e.g., Corylus avellana L.) and Their Research Implications

A significant development in phytochemical research has been the identification of this compound and other taxanes in non-Taxus plant sources, most notably the hazelnut tree, Corylus avellana L. iau.ir this compound has been identified and quantified in suspension-cultured hazel cells, with its detection noted at day 15 of the culture. iau.ir

Further research into Turkish hazelnut genotypes has confirmed the presence of this compound in various parts of the plant, including the brown skin of the kernel, the skinless kernel, and the hard shell. turkjps.orgjournalagent.com In some parts, such as the brown-skinned kernels and skinless kernels, this compound was the second most abundant taxane detected. turkjps.org The discovery of taxanes in Corylus avellana has major research implications, as it presents an alternative, widely available, and inexpensive potential source for these valuable compounds. iau.irtandfonline.com Cell culture systems of C. avellana are now being explored as a potential platform for the industrial-level production of this compound and other taxanes. tandfonline.com

Advanced Extraction and Isolation Methodologies for this compound

The isolation of this compound from its natural sources is a complex process due to its low concentration and the presence of structurally similar compounds, particularly paclitaxel. researchgate.net Various advanced methodologies have been developed to efficiently extract and purify this compound to a high degree.

Supercritical Fluid Extraction (SFE) and its Optimized Parameters

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating bioactive compounds. ajgreenchem.com This method often utilizes supercritical carbon dioxide (SC-CO2) due to its moderate critical temperature and pressure (31.1 °C and 73.8 bar), non-toxicity, and low cost. ajgreenchem.comscirp.org The efficiency of SFE is dependent on several key parameters that can be optimized to enhance selectivity and yield. ajgreenchem.com

Key optimization parameters for SFE include:

Pressure : Pressure is a critical parameter influencing the density and solvating power of the supercritical fluid. Higher pressures generally increase extraction yield. For example, in the extraction of oil from tomato skin, a pressure of 550 bar yielded the highest results. scielo.br

Temperature : Temperature affects both the vapor pressure of the analyte and the density of the supercritical fluid. scirp.org While higher temperatures can increase the volatility of compounds, they decrease the density of SC-CO2. Optimal temperatures must be found for each specific application, often ranging from 35°C to 70°C. scirp.orgresearchgate.net

Co-solvent : The polarity of SC-CO2 can be modified by adding a co-solvent, such as ethanol (B145695) or methanol. ajgreenchem.comscirp.org This is particularly useful for extracting more polar compounds. The use of a co-solvent and its concentration are significant factors affecting extraction efficiency. mdpi.com

While specific SFE parameters optimized exclusively for this compound are not detailed in the provided context, the principles are widely applied to taxane extraction. For instance, Aphios Corporation uses a patented SuperFluids™ CXP technology, a type of SFE, to extract this compound from Taxus species. aphios.com

| Parameter | Typical Range/Value | Effect on Extraction | Reference |

|---|---|---|---|

| Pressure | 25 - 55 MPa (250 - 550 bar) | Increases fluid density and solvating power, generally increasing yield. | scielo.brmdpi.com |

| Temperature | 35°C - 70°C | Affects analyte volatility and fluid density; optimization is crucial. | scirp.orgresearchgate.net |

| Co-solvent | Ethanol or Methanol (e.g., up to 50% v/v) | Modifies the polarity of SC-CO2, enhancing extraction of more polar compounds. | ajgreenchem.commdpi.com |

| CO2 Flow Rate | ~2 - 3.6 g/min | Affects the mass transfer rate and overall extraction time. | scielo.brmdpi.com |

Chromatographic Techniques for High-Purity this compound Isolation

Chromatography is indispensable for separating this compound from the complex mixture of taxanes present in crude extracts. The structural similarity between this compound and paclitaxel makes this separation particularly challenging. pharmamanufacturing.comnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in a reversed-phase mode (RP-HPLC), is a cornerstone for both the analysis and purification of this compound. nih.govtandfonline.com Preparative HPLC can be used to afford highly pure paclitaxel derivatives from this compound. biocrick.com However, for large-scale production, preparative HPLC can be very expensive. researchgate.net

Column Chromatography : Conventional column chromatography using silica (B1680970) gel is a common initial step to separate the crude taxane mixture. google.com However, it often results in incomplete separation of paclitaxel and this compound. jsaer.com

Thin-Layer Chromatography (TLC) : Preparative TLC has been applied as a sample preparation technique to isolate this compound and paclitaxel from crude extracts before final analysis by HPLC. nih.gov Zonal TLC on silica can enrich fractions containing paclitaxel and this compound, which can then be further separated by TLC on silanized silica gel. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) : HSCCC is an effective liquid-liquid partition chromatography technique used for the semi-preparative separation of this compound from Taxus extracts. nih.gov This method, using a two-phase solvent system, has successfully separated taxol analogs with purities ranging from 85% to 99%. nih.gov

Simulated Moving Bed (SMB) Chromatography : For industrial-scale purification, SMB chromatography offers a high-throughput, continuous process. An SMB process has been developed and implemented to efficiently remove this compound from paclitaxel, reducing the impurity by 95% and enabling the production of large quantities of USP-grade paclitaxel. pharmamanufacturing.com

Other chemical-assisted chromatographic methods include treating the extract with bromine or ozone to chemically modify this compound, allowing for its easier separation from paclitaxel via column chromatography. jsaer.comgoogle.com

Research on Yield Enhancement and Process Efficiency in Natural Product Extraction

The extraction and purification of this compound from natural sources, primarily from various species of the yew tree (Taxus), present significant challenges. These challenges stem from the low concentration of this compound in the biomass and its close structural similarity to other taxanes, most notably paclitaxel. researchgate.netgoogle.com The primary difference between paclitaxel and this compound lies in the N-acyl side chain at the C-13 position, making their separation a complex and critical step in the purification process. researchgate.netgoogle.com Consequently, extensive research has been dedicated to enhancing the yield and improving the efficiency of extraction and purification processes. These efforts focus on optimizing extraction parameters, developing advanced separation technologies, and exploring novel methods to increase production from both plant material and cell cultures.

Optimization of Extraction Methods

The initial step in isolating this compound involves its extraction from Taxus biomass. Research has compared various solvent extraction methods to determine the most effective techniques for recovering taxoids, including this compound. A comparative study on Taxus baccata L. twigs evaluated ultrasound-assisted extraction (USAE), microwave-assisted extraction (MASE), pressurized liquid extraction (PLE), and traditional Soxhlet extraction. researchgate.net The results indicated that PLE was the most effective method for taxoid analysis, yielding the greatest amounts of 10-deacetylbaccatin III, paclitaxel, and this compound. researchgate.net

Another innovative approach involves the use of high-intensity pulsed electric fields (PEF) to process Taxus cuspidata needles. mdpi.com This technology aims to improve extraction rates by disrupting cell membranes. When compared with conventional solid-liquid (SL) and ultrasonic extraction (US) methods, PEF treatment demonstrated significantly higher yields for several taxanes. mdpi.com For this compound specifically, the yield from PEF treatment was 1.24 to 2.20 times higher than the yields from control, SL, and US treatments. mdpi.com Optimizing PEF parameters such as pulse number, flow rate, and centrifugal speed was found to be crucial for maximizing extraction efficiency. mdpi.com

The choice of solvent also plays a critical role. Liquid-liquid extraction studies have quantified the partitioning of this compound and paclitaxel from plant cell culture broth into various organic solvents. nih.gov While solvents like ethyl acetate (B1210297) show a high affinity for taxanes, they exhibit poor selectivity, in fact favoring the extraction of this compound over paclitaxel. nih.gov Conversely, using n-hexane as the solvent resulted in a selectivity coefficient of 1.7 for paclitaxel over this compound, and this selectivity could be dramatically improved to 4.5 by adding 20% hexafluorobenzene (B1203771) (HFB) to the n-hexane. nih.gov This highlights the potential of solvent system engineering to significantly improve separation efficiency early in the purification process.

Interactive Data Table: Comparison of Extraction Methods for this compound

The following table summarizes the relative efficiency of different extraction techniques for isolating taxanes, including this compound.

| Extraction Method | Source Material | Key Findings | Reference |

| Pressurized Liquid Extraction (PLE) | Taxus baccata twigs | Demonstrated the greatest extraction yields for this compound compared to Soxhlet, USAE, and MASE. | researchgate.net |

| High-Intensity Pulsed Electric Field (PEF) | Taxus cuspidata needles | Yields for this compound were 1.24-2.20 times higher than conventional methods. | mdpi.com |

| Liquid-Liquid Extraction (n-hexane + HFB) | Plant Cell Culture | A mixture of 80:20 n-hexane and hexafluorobenzene improved the selectivity for paclitaxel over this compound to 4.5. | nih.gov |

| Soxhlet Extraction | Taxus species | A traditional method, often used as a baseline for comparison. It can be less efficient and risk thermal degradation of compounds. | researchgate.netmdpi.com |

Advanced Separation and Purification Technologies

Due to the structural similarity between this compound and paclitaxel, their separation is a major bottleneck. researchgate.netpharmamanufacturing.com Standard chromatographic methods like normal phase liquid chromatography often result in incomplete separation and low recovery. researchgate.netjsaer.com To overcome this, more advanced and efficient techniques have been developed.

Chemical Modification for Enhanced Separation: One effective strategy involves the selective chemical modification of this compound. The double bond in the side chain of this compound can be selectively oxidized, while paclitaxel remains unaffected. jsaer.com

Osmium Tetroxide (OsO₄) Oxidation: This method uses OsO₄ to oxidize the side-chain double bond of this compound into a diol. The resulting this compound-diol can then be easily separated from paclitaxel by column chromatography. However, this process is hampered by the high toxicity of OsO₄. jsaer.com

Ozone (O₃) Oxidation: A less toxic alternative involves using air containing 1-10% ozone to oxidize this compound. This allows for efficient purification via silica column chromatography, although the cost can be high. jsaer.com

Advanced Chromatographic Techniques:

High-Speed Countercurrent Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of solid supports, offering high recovery rates and efficiency. HSCCC has been successfully used for the semi-preparative separation of paclitaxel and its analogues, including this compound, from crude extracts. researchgate.netjsaer.com

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB chromatography has proven to be a high-throughput and efficient process. pharmamanufacturing.com Bioxel Pharma, Inc. implemented a cGMP SMB process to remove this compound from paclitaxel. pharmamanufacturing.com In full-scale runs, the SMB process reduced the this compound content by 95%, from an average of 3.8% in the starting material to 170 ppm, which is well below the specification limit of 500 ppm. pharmamanufacturing.com This technology provides greater throughput and higher yields compared to single-column batch chromatography. pharmamanufacturing.com

Twice-Reversed-Phase Chromatography: A method combining normal phase chromatography with a twice-reversed-phase approach using a high-molecular resin (PRP-6) has been developed. researchgate.net This process avoids the degradation of this compound that can occur with oxidation methods and improves recovery. researchgate.net

Interactive Data Table: Performance of Advanced Separation Techniques

This table presents findings on the effectiveness of different advanced methods for separating this compound from paclitaxel.

| Separation Technique | Principle | Efficiency/Result | Reference |

| Ozone (O₃) Oxidation + LC | Selective oxidation of this compound's side chain | Achieves complete separation but can be high in cost. | jsaer.com |

| Osmium Tetroxide (OsO₄) Oxidation + LC | Selective oxidation of this compound's side chain | Achieves complete separation but is highly toxic. | jsaer.com |

| Simulated Moving Bed (SMB) Chromatography | Continuous multi-column chromatography | Reduced this compound content by 95% in an industrial setting. | pharmamanufacturing.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography | High separation efficiency and recovery rate; suitable for semi-preparative scale. | researchgate.netjsaer.com |

Yield Enhancement in Plant Cell Cultures

Beyond extracting from harvested plant material, researchers have explored increasing this compound production in Taxus cell suspension cultures. The application of elicitors—substances that trigger a defense response in plants and can lead to increased production of secondary metabolites—has shown promise. In suspension cultures of Taxus globosa, the application of a combination of buthionine sulfoximine (B86345) (BSO) and hydrogen peroxide (H₂O₂) significantly increased the concentration of this compound. mdpi.com Compared to control cultures, this elicitor combination increased this compound content by a factor of 1.82 in 8 days and by an impressive factor of 78.74 in 10 days. mdpi.com This approach offers a controllable and potentially high-yielding alternative to extraction from wild or cultivated trees.

Biosynthetic Pathway Elucidation and Enzymology of Cephalomannine

Delineation of the Cephalomannine (B1668392) Biosynthetic Route in Producer Organisms

The biosynthesis of this compound is a complex, multi-step process that is part of the larger taxane (B156437) metabolic network. It is not a linear pathway but involves several branch points that lead to a diverse array of taxoids. The entire pathway is estimated to involve around 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). encyclopedia.pubmdpi.com

The synthesis of the this compound core structure follows the general taxane biosynthetic pathway. The process begins with precursors from primary metabolism, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. mdpi.comnih.govmdpi.com

The key stages and intermediates are:

Formation of Geranylgeranyl Diphosphate (GGPP): GGPP synthase catalyzes the condensation of three IPP molecules and one DMAPP molecule to form GGPP, the universal precursor for all diterpenoids. mdpi.commdpi.com

Taxane Skeleton Formation: The committed step in taxane biosynthesis is the cyclization of GGPP by taxadiene synthase (TS) to form the parent hydrocarbon of the taxane skeleton, taxa-4(5),11(12)-diene. nih.govnih.gov

Oxygenation and Acylation of the Taxane Core: A series of post-cyclization modifications occur, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases and acylations by various acyltransferases. pnas.org These steps lead to the formation of key intermediates. One of the earliest hydroxylations is at the C5 position, yielding taxa-4(20),11(12)-dien-5α-ol. nih.govpnas.org

Formation of Baccatin (B15129273) III and its Precursors: Further modifications, including hydroxylations at C10 and C13 and acetylations, lead to the formation of 10-deacetylbaccatin III (10-DAB III) and subsequently baccatin III. mdpi.comnih.gov Baccatin III is a crucial intermediate, serving as the core structure to which the C-13 side chain is attached. nih.gov

Side-Chain Assembly and Attachment: The final stage involves the assembly and attachment of the C-13 side chain. For this compound, this side chain is an N-tigloyl-β-phenylisoserine moiety. This process begins with the attachment of a β-phenylalanine derivative to the C13-hydroxyl group of baccatin III. nih.gov The final step is the N-acylation with a tigloyl group to yield this compound. nih.govnih.gov

Interactive Data Table: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Role in Pathway | Reference |

|---|---|---|

| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | Universal C5 isoprenoid building blocks | mdpi.commdpi.com |

| Geranylgeranyl Diphosphate (GGPP) | C20 universal diterpenoid precursor | mdpi.com |

| Taxa-4(5),11(12)-diene | First committed intermediate with taxane skeleton | nih.govnih.gov |

| Taxa-4(20),11(12)-dien-5α-ol | Early hydroxylated intermediate | pnas.org |

| 10-deacetylbaccatin III (10-DAB III) | Advanced intermediate; direct precursor to baccatin III and potentially this compound | nih.govnih.gov |

| Baccatin III | Core taxane structure for side-chain attachment | nih.gov |

| N-debenzoyl-N-tigloyl-taxol (hypothetical) or similar intermediate | Immediate precursor to this compound before final acylation | nih.govnih.gov |

The taxane biosynthetic pathway is highly branched, leading to the production of hundreds of different taxoids. These branches compete for common intermediates, and their regulation is critical in determining the final product profile, including the yield of this compound.

One significant branch point involves the hydroxylation of the taxane core at the C14 position by taxane 14β-hydroxylase. researchgate.net This hydroxylation creates a family of 14-hydroxy taxoids that are not on the direct pathway to paclitaxel (B517696) or this compound, thus diverting precursors away from their synthesis. nih.govresearchgate.net Down-regulation of the gene for this enzyme has been shown to increase the production of paclitaxel, a strategy that could potentially enhance this compound yields as well. researchgate.net

Another critical branching occurs early in the pathway. After the formation of taxadien-5α-ol, the pathway can proceed via hydroxylation at C13 or acylation at C5, followed by hydroxylation at C10. encyclopedia.pub Studies on the expression of genes following elicitation with methyl jasmonate in Taxus cuspidata cell cultures revealed a preference for one branch. nih.gov Transcripts for 13α-hydroxylase (T13αH) were abundant, while those for taxadienol 5α-O-acetyltransferase (TDAT) and taxane 10β-hydroxylase (T10βH) were not highly expressed, indicating a regulatory preference at this juncture. nih.gov

The final steps of side-chain acylation also represent a crucial divergence point. The pool of N-deacylated taxoid precursors can be acylated by different acyl-CoA donors. The formation of paclitaxel requires benzoyl-CoA, while this compound requires tigloyl-CoA. nih.govnih.gov The relative availability of these acyl donors and the specificity of the respective N-acyltransferases are key regulatory factors.

Enzymatic Characterization in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specialized enzymes that catalyze specific transformations of the taxane molecule.

While many enzymes in the general taxane pathway have been identified, the specific enzyme that attaches the tigloyl group to form this compound has been a subject of investigation. The enzyme responsible for the final step of paclitaxel synthesis, 3'-N-debenzoyltaxol N-benzoyltransferase (DBTNBT), has been cloned and characterized. pnas.org Functional analysis of this enzyme revealed that it is highly specific for benzoyl-CoA and does not catalyze the transfer of a tigloyl group from tigloyl-CoA to form this compound. nih.govnih.gov This finding strongly suggests that a distinct N-acyltransferase is responsible for the final step in this compound biosynthesis.

Other key enzymes in the pathway leading to the this compound precursor, baccatin III, have been extensively studied. These include:

Taxadiene Synthase (TS): Catalyzes the cyclization of GGPP. nih.gov

Cytochrome P450 Hydroxylases: A family of enzymes responsible for multiple oxygenation steps, such as taxadiene 5α-hydroxylase, taxane 13α-hydroxylase, and taxane 10β-hydroxylase. pnas.org

Acyltransferases: Enzymes like taxadien-5α-ol O-acetyltransferase (TAT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) that add acetyl groups to the taxane core. mdpi.compnas.org

Baccatin III:3-amino-3-phenylpropanoyl-CoA transferase (BAPT): This enzyme attaches the C-13 side chain to baccatin III. researchgate.netnih.gov

Interactive Data Table: Key Enzymes in the Taxane Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes GGPP from IPP and DMAPP | mdpi.comnih.gov |

| Taxadiene Synthase | TS | Cyclizes GGPP to taxa-4(5),11(12)-diene | nih.gov |

| Taxane 13α-hydroxylase | T13αH | Hydroxylates the taxane core at the C-13 position | pnas.org |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Converts 10-DAB III to baccatin III | nih.govfrontiersin.org |

| 3'-N-debenzoyl-N-tigloyltransferase (Putative) | - | Catalyzes the final N-tigloylation step to form this compound | nih.govnih.gov |

| 3'-N-debenzoyltaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step to form paclitaxel (Does NOT form this compound) | nih.govnih.gov |

The substrate specificity of the enzymes in the taxane pathway is a critical determinant of the final product profile. As noted, the N-benzoyltransferase (DBTNBT) that completes paclitaxel synthesis is highly selective for its aroyl-CoA co-substrate, preferring benzoyl-CoA and showing no activity with tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.govnih.gov This high degree of specificity implies the existence of other N-transferases that are responsible for the formation of related taxoids like this compound (from tigloyl-CoA), taxol C (from hexanoyl-CoA), and taxol D (from butanoyl-CoA). nih.gov

The catalytic mechanism for these acyltransferases generally involves a conserved HXXXDG motif, which is crucial for their catalytic activity. mdpi.com The enzymes function by binding both the taxane substrate and the acyl-CoA donor, facilitating the transfer of the acyl group to a specific hydroxyl or amino group on the taxane molecule.

Studies on cytochrome P450 hydroxylases have also indicated a degree of substrate flexibility, which might contribute to the diversity of taxoids. The order of hydroxylation and acylation reactions is not strictly linear, and some hydroxylases can act on multiple intermediates, suggesting the possibility of more than one route to key intermediates like baccatin III. pnas.org

Genetic and Genomic Approaches to this compound Biosynthesis

Advances in genetics and genomics have been instrumental in identifying the genes that encode the enzymes of the taxane biosynthetic pathway. The discovery of these genes is crucial for understanding the regulation of this compound production and for metabolic engineering efforts aimed at increasing its yield.

Using techniques like PCR-based differential display cloning and next-generation sequencing (e.g., transcriptome analysis), researchers have identified a family of cytochrome P450 and acyltransferase genes in Taxus species. pnas.orgpnas.org By expressing these candidate genes in heterologous systems like yeast or E. coli and testing the function of the resulting recombinant enzymes, their roles in the pathway have been confirmed. pnas.orgpnas.org

Gene expression profiling in Taxus cell cultures has provided insights into the regulation of the pathway. For example, the application of elicitors like methyl jasmonate leads to a coordinated up-regulation of many pathway genes, including GGPPS, TS, and various hydroxylases and acyltransferases, resulting in increased accumulation of both paclitaxel and this compound. encyclopedia.pubnih.gov Interestingly, these studies often show that the transcript levels for the terminal enzymes in the pathway are significantly lower than those for early pathway enzymes, suggesting that these final steps may be rate-limiting. nih.gov

More recent approaches using CRISPR-guided DNA methylation have been employed to control the flux of precursors into the taxane pathway. frontiersin.orgfrontiersin.orgresearchgate.net By repressing genes in competing pathways, such as the phenylpropanoid pathway which also uses phenylalanine, it is possible to channel more precursors towards taxane biosynthesis, thereby increasing the production of paclitaxel and potentially this compound. frontiersin.orgfrontiersin.org These systems genetics approaches are powerful tools for dissecting the complex regulatory networks that govern the biosynthesis of these valuable compounds. elifesciences.org

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of this compound is intricately linked to that of paclitaxel (Taxol), as both are complex diterpenoid alkaloids known as taxanes, produced by species of the yew tree (Taxus). The elucidation of the genetic blueprint for this compound biosynthesis has therefore progressed in parallel with the broader investigation into the paclitaxel biosynthetic pathway. The search for the complete set of genes, originally proposed to involve 19 enzymes, has been a significant challenge in natural product chemistry since the late 1990s. biorxiv.org This complexity arises from the large and intricate genome of Taxus species and the fact that this compound is one of nearly 600 taxanes isolated from these plants. biorxiv.org

A significant breakthrough in understanding taxane biosynthesis came with the sequencing and assembly of high-quality, chromosome-level genomes for several Taxus species, including Taxus chinensis var. mairei and Taxus yunnanensis. biorxiv.orgresearchgate.net These genomic resources have been invaluable for identifying the genes involved and the mechanisms controlling their expression. oup.com

Genome mining, a process that uses computational tools to identify biosynthetic gene clusters (BGCs), has been a key strategy. jmicrobiol.or.krfrontiersin.org These analyses led to the discovery that genes for the initial steps of the paclitaxel pathway are organized in a "taxadiene gene cluster". biorxiv.orgresearchgate.net This cluster was identified through the co-localization of genes encoding taxadiene synthase (TS) and several cytochrome P450 (CYP450) enzymes responsible for subsequent oxygenation steps. biorxiv.orgresearchgate.net For instance, in Taxus chinensis, the genes for taxadiene synthase and related CYP725A P450s are clustered on chromosome 9. oup.comresearchgate.net The formation of this taxadiene gene cluster is thought to have resulted from gene duplication events. biorxiv.org

The final steps of the pathway, which differentiate paclitaxel from this compound, involve the attachment of a specific side chain to the baccatin III core. The biosynthesis of paclitaxel involves the attachment of an N-benzoyl phenylisoserine (B1258129) side chain. nih.gov In contrast, this compound synthesis involves the attachment of an N-tigloyl side chain. nih.gov The enzymes responsible for these final acylation steps are acyltransferases. While much of the research has focused on the paclitaxel-specific enzyme, the discovery of the broader taxane biosynthetic pathway provides the framework for identifying the specific transferase responsible for adding the tigloyl group to produce this compound.

The characterization of these gene clusters involves not only sequence analysis but also functional validation. This is often achieved through heterologous expression, where candidate genes from Taxus are expressed in a host organism like Nicotiana benthamiana or yeast to confirm their enzymatic function. biorxiv.orgoup.com This approach has been successful in identifying a minimal set of genes sufficient for the de novo biosynthesis of baccatin III, the direct precursor to both paclitaxel and this compound. biorxiv.orgresearchgate.net

Table 1: Key Gene Types in this compound and Paclitaxel Biosynthesis

| Gene/Enzyme Class | Function in Pathway | Example |

| Diterpene Synthase | Catalyzes the first committed step: cyclization of geranylgeranyl diphosphate (GGPP) to the taxadiene core. nih.govnih.gov | Taxadiene Synthase (TS) |

| Cytochrome P450 Monooxygenases (CYP450s) | Perform a series of complex oxygenation reactions on the taxane core. biorxiv.orgchemrxiv.org | Taxadiene 5α-hydroxylase (T5αH), Taxane 10β-hydroxylase (T10βH) |

| Acyltransferases | Add acetyl, benzoyl, or tigloyl groups to the taxane core and side chain. biorxiv.orgnih.gov | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), Baccatin III O-phenylpropanoyltransferase (BAPT) |

| Aminomutase | Involved in the synthesis of the C-13 side chain precursor. frontiersin.org | Phenylalanine aminomutase (PAM) |

Gene Expression Profiling and Transcriptional Regulation Studies in Producer Systems

Understanding the regulation of the this compound biosynthetic pathway is crucial for optimizing its production in plant cell cultures, a promising alternative to extraction from yew trees. Gene expression profiling studies, primarily using techniques like RNA gel blot analysis, RT-PCR, and transcriptomics, have provided significant insights into how the pathway is controlled, particularly in response to elicitors. oup.comnih.gov

Elicitors are compounds that stimulate secondary metabolite production in plant cell cultures. Methyl jasmonate (MJ) is a well-studied elicitor for taxane biosynthesis. nih.govpsu.edu Studies on Taxus cuspidata cell lines have shown that upon treatment with MJ, the accumulation of both paclitaxel and this compound is significantly increased. nih.gov

Transcriptional analysis of these elicited cell cultures reveals a coordinated up-regulation of many genes within the biosynthetic pathway. For example, the expression of early pathway genes, such as geranylgeranyl diphosphate synthase (GGPPS), taxadiene synthase (TASY), and taxadiene 5α-hydroxylase (T5αH), is rapidly induced within hours of MJ treatment. nih.gov Similarly, genes encoding later-stage enzymes like 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) and baccatin III:3-amino-3-phenylpropanoyl-transferase (BAPT) are also up-regulated, though the transcript levels for the terminal enzymes are often lower than those for the early steps. nih.gov

These expression studies have revealed potential regulatory bottlenecks in the pathway. The relatively low steady-state transcript levels of the terminal acyltransferase genes, such as DBTNBT (debenzoyl-2-deoxytaxol N-benzoyltransferase) for paclitaxel, suggest these steps could be rate-limiting. nih.gov This implies that the specific acyltransferase responsible for adding the tigloyl group in this compound biosynthesis may also be a key control point. Identifying and overexpressing this specific gene could be a strategy to preferentially increase this compound yield.

Table 2: Elicitor Effects on Taxane Production and Gene Expression in Taxus Cell Culture

| Parameter | Observation | Reference |

| Metabolite Accumulation | After 7 days of Methyl Jasmonate (100 µM) elicitation, this compound accumulated to 2.2 mg/L and paclitaxel to 3.3 mg/L. | nih.gov |

| Early Gene Expression | Transcripts for GGPPS, TASY, and T5αH were up-regulated within 6 hours of elicitation. | nih.gov |

| Late Gene Expression | Transcripts for DBAT, DBBT, and BAPT were up-regulated upon elicitation. | nih.gov |

| Regulatory Bottlenecks | Steady-state transcript levels for terminal enzymes (BAPT, DBTNBT) were much lower than for early pathway enzymes. | nih.gov |

Synthetic Chemistry Approaches to Cephalomannine and Its Analogues

Total Synthesis Strategies for Cephalomannine (B1668392) and Taxane (B156437) Core Structures

The total synthesis of taxanes is a benchmark achievement in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex, polyoxygenated natural products. uni-konstanz.deresearchgate.net While total synthesis of this compound itself is not as widely reported as that of Paclitaxel (B517696), the strategies developed for the common taxane core are directly applicable. These syntheses are often categorized into two main phases: the "cyclase phase," which assembles the core carbon skeleton, and the "oxidase phase," which installs the intricate oxygenation patterns. acs.orgnih.govnih.gov

Creating the taxane core's multiple contiguous stereocenters with precise control is a central challenge. nih.gov Researchers have developed various stereoselective and asymmetric strategies to address this.

Asymmetric Induction : An early and critical step in many taxane syntheses is the establishment of the initial stereochemistry, which then directs the formation of subsequent stereocenters. One approach introduces asymmetry via an enantioselective conjugate addition to form an all-carbon quaternary center, from which other stereocenters are subsequently fixed through substrate control. nih.gov

Diels-Alder Reactions : The Diels-Alder cycloaddition has proven to be a powerful tool for constructing the 6/8/6 tricyclic system. researchgate.netrhhz.net Tandem Diels-Alder strategies have been employed to create the B/C cis-fused taxane nucleus with high stereoselectivity in a minimal number of steps from acyclic precursors. researchgate.net In some convergent syntheses, a Diels-Alder reaction between a diene and a dienophile, tethered by a boron atom, facilitates a highly controlled endo cycloaddition to form a key ring of the taxane structure. wikipedia.org

Aldol (B89426) Cyclizations : Intramolecular aldol reactions are frequently used to close the eight-membered B-ring, a key step in forming the complete 6/8/6 core structure. nih.gov These reactions can proceed with high stereoselectivity, controlled by the existing stereochemistry in the precursor molecule. rhhz.net

Synthetic chemists have explored both linear and convergent pathways to assemble the complex taxane skeleton. rhhz.netuni-konstanz.de Each strategy offers distinct advantages and disadvantages.

| Synthesis Strategy | Description | Key Examples | Advantages | Disadvantages |

| Linear | Reagents are added sequentially to build the molecule from a starting material. | Holton Synthesis, Baran Two-Phase Synthesis nih.govwikipedia.orguni-konstanz.de | Powerful for medicinal chemistry exploration (analogue generation). acs.orgnih.gov | Can have very low overall yields; challenges in late-stage modifications. acs.orgnih.gov |

| Convergent | Key fragments of the molecule are synthesized independently and then combined. | Nicolaou Synthesis wikipedia.orguni-konstanz.de | Generally higher overall yield; shorter longest linear sequence. acs.org | Coupling of complex fragments can be challenging. acs.org |

Semi-Synthesis Methodologies from Naturally Abundant Precursors

The primary structural difference between this compound and Paclitaxel lies in the N-acyl group of the C-13 side chain: this compound has a tigloyl group, whereas Paclitaxel has a benzoyl group. ru.nl Several methods have been developed to chemically convert the more abundant this compound into the clinically used Paclitaxel.

A common strategy involves the selective cleavage of the tigloyl group followed by re-acylation with a benzoyl group. One patented process describes a multi-step conversion:

Dihydroxylation : The double bond in the tigloyl side chain of this compound is dihydroxylated. google.com

Cleavage : The resulting diol is cleaved, for instance through ozonolysis, to form a pyruvyl intermediate (3'-N-debenzoyl-3'-N-pyruvyltaxol). google.com

Removal and Benzoylation : The pyruvyl group is removed, and the resulting amine is then benzoylated at the C-2' position to yield Paclitaxel. google.com

Another approach involves the selective cleavage of the entire C-13 side chain from this compound to produce Baccatin (B15129273) III, a key intermediate that can then be coupled with a synthetically prepared phenylisoserine (B1258129) side chain to afford Paclitaxel. google.comannualreviews.org Biocatalytic methods using enzymes like C-13 taxolase have also been developed to efficiently cleave the side chain from a mixture of taxanes, including this compound, to yield a common precursor for semi-synthesis. annualreviews.org

The taxane skeleton serves as a versatile scaffold for creating novel derivatives with potentially improved properties. researchgate.netescholarship.org Strategic functionalization focuses on modifying specific positions on the core structure.

Late-stage functionalization, particularly through C-H oxidation, is a powerful strategy for introducing new functional groups onto the complex taxane core. nih.govescholarship.org This approach mimics the "oxidase phase" of biosynthesis, where allylic C-H bonds at positions like C5 and C10, and others adjacent to existing functionality, are targeted for oxidation. acs.orgnih.gov For instance, developing selective oxidation reactions for the C5, C10, and C13 positions on a minimally functionalized taxane core allows for a divergent synthesis of various natural products. acs.org These chemical transformations can often reproduce the inherent reactivity observed with oxidase enzymes in nature. acs.org This allows chemists to access a wide range of taxane analogues that would be difficult to obtain from natural sources or through total synthesis alone. escholarship.org

Development of Advanced Synthetic Methodologies for Taxane Scaffolds

The enduring challenge of taxane synthesis continues to inspire the development of novel and powerful chemical reactions and strategies. frontiersin.org These advanced methodologies aim to build the complex polycyclic framework with greater efficiency, precision, and diversity.

Skeletal Remodeling : A recent and powerful strategy involves the skeletal remodeling of simpler, readily available natural products. For example, a unified synthesis of four different taxane cores was achieved starting from the monoterpenoid (S)-carvone. nih.govescholarship.org This approach uses transition metal-catalyzed C-C bond cleavage and rearrangement reactions to reorganize the simpler carbon skeleton into the complex 6/8/6 taxane framework. nih.govescholarship.org

Photocycloadditions : Bio-inspired photochemical reactions have been employed to forge key bonds in the taxane core. An unprecedented visible light-induced transannular [2+2] photocycloaddition was used to transform a classical taxane core into a nonclassical cyclotaxane core. nih.gov In the synthesis of the complex taxane Canataxpropellane, an alkene-arene-ortho-photocycloaddition was a key step in creating a cyclobutane (B1203170) ring and establishing four quaternary stereocenters simultaneously. chemrxiv.org

Novel Ring-Forming Reactions and Cyclization Strategies in Taxane Chemistry

The synthesis of the complex taxane core, the fundamental skeleton of this compound, has been a significant challenge in organic chemistry, spurring the development of innovative ring-forming reactions and cyclization strategies. The characteristic 6-8-6 tricyclic system of taxanes requires precise stereochemical control and the efficient construction of a sterically hindered eight-membered B-ring.

Early strategies often focused on intramolecular reactions to forge the complex core. For instance, intramolecular Diels-Alder reactions were explored, although some approaches required an aromatic C-ring or omitted the geminal dimethyl group, which is a key feature of the taxane skeleton. uni-muenchen.de A significant challenge in many taxane syntheses is the formation of the eight-membered B-ring. uni-muenchen.de

More recent and powerful approaches have employed a variety of cyclization methods. The Baran group's "two-phase approach" to taxane synthesis is a notable example, which involves a "cyclase phase" for a series of ring-forming events followed by an "oxidase phase." escholarship.org Key cyclization reactions that have been successfully employed in the synthesis of taxane cores include:

Intramolecular Aldol Cyclization: This strategy has been used to construct the eight-membered B-ring. For example, the enolization of a diketone precursor using lithium bis(trimethylsilyl)amide (LHMDS) can trigger an intramolecular aldol cyclization, successfully forming the 6/8/6 core of the taxanes. escholarship.org

Pinacol (B44631) Cyclization: Asymmetric total syntheses of taxoids have utilized intramolecular pinacol cyclization for the formation of the ABC ring system. jst.go.jp

Radical Cyclization: A titanium(III)-mediated epoxide-ring opening followed by a radical cyclization has been used to synthesize the C-ring from precursors like (S)-carvone. escholarship.org

[2+2] Photocycloaddition: The de Mayo reaction, a type of [2+2] photocycloaddition, has been applied to prepare the central eight-membered ring. uni-muenchen.de This involves the stereoselective photocycloaddition of a cyclohexene (B86901) to a bicyclic precursor, which establishes the crucial C-8 configuration of the taxane framework. uni-muenchen.de

Ring Expansion Strategies: An alternative to direct cyclization is the expansion of a smaller ring. One such method involves the cyclopropanation of a seven-membered α,β-unsaturated ketone. Subsequent reductive or nucleophilic opening of the internal cyclopropane (B1198618) bond results in a ring expansion to form the eight-membered B-ring of the taxane core. google.com Another approach involves the rearrangement of a bicyclic intermediate upon treatment with boron trifluoride etherate to achieve the correct trans fusion between the B and C rings. google.com

These diverse strategies highlight the ingenuity required to assemble the intricate taxane architecture, providing pathways not only to this compound itself but also to a wide array of its structural analogues.

Table 1: Key Cyclization Strategies in Taxane Synthesis

| Cyclization Strategy | Key Reagents/Conditions | Ring Formed | Reference |

|---|---|---|---|

| Intramolecular Aldol Cyclization | Lithium bis(trimethylsilyl)amide (LHMDS) | B-ring | escholarship.org |

| Intramolecular Pinacol Coupling | Samarium(II) iodide | A-ring | jst.go.jp |

| Radical Cyclization | Ti(III)-mediated epoxide opening | C-ring | escholarship.org |

| [2+2] Photocycloaddition (de Mayo) | UV light, cyclohexene | B-ring | uni-muenchen.de |

| Ring Expansion (via cyclopropanation) | Gem-methyl cyclopropanation, reductive cleavage | B-ring | google.com |

Selective Functional Group Interconversions and Derivatization Techniques

The chemical modification of this compound is crucial for separating it from co-isolated natural products like paclitaxel and for creating novel analogues for structure-activity relationship studies. These modifications rely on selective functional group interconversions (FGI) that target specific reactive sites on the complex molecule.

A primary challenge in working with extracts from Taxus species is the separation of this compound from paclitaxel, as they are structurally very similar. arizona.edu The key difference lies in the N-acyl side chain at the C-3' position: this compound possesses a tigloyl group, while paclitaxel has a benzoyl group. researchgate.net This structural nuance allows for chemoselective modifications.

Oxidative Cleavage: The tigloyl group's carbon-carbon double bond in this compound is susceptible to oxidation, a feature not present in paclitaxel's benzoyl group. This difference is exploited for separation and conversion.

Ozonolysis: Treatment of a mixture with ozone selectively cleaves the double bond of the tigloyl side chain of this compound, altering its chemical properties and allowing for its separation from paclitaxel. epa.gov

Dihydroxylation and Cleavage: A common method involves the dihydroxylation of the tigloyl group's double bond using an oxidizing agent like osmium tetroxide (OsO₄). arizona.edugoogle.com This forms a diol intermediate. Subsequent cleavage of this diol allows for the removal of the original side chain, leading to an N-deacyl intermediate which can then be re-acylated to produce paclitaxel or other analogues. google.com

Acylation and Derivatization: The free amine generated after removing the native side chain is a key intermediate for derivatization. This amine (N-debenzoyltaxol) can be acylated with various reagents to produce a library of N-acyl analogues. google.com For instance, reacting the amine with a desired acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can furnish new taxoids. google.com This approach allows for systematic modification of the side chain to probe its role in biological activity.

The metabolism of this compound is also influenced by its side chain structure. In vitro studies with human liver microsomes have shown that this compound is metabolized to monohydroxylated products, with hydroxylation occurring at the C4'' position of the tigloyl group and the C6 position of the taxane core. researchgate.net This contrasts with the metabolic profile of paclitaxel and underscores how side chain modifications can influence the pharmacokinetic properties of taxoids.

These selective transformations are fundamental tools in the synthetic chemistry of this compound, enabling both the conversion of this natural product into the more clinically established paclitaxel and the generation of novel derivatives for further investigation.

Table 2: Selective Functional Group Interconversions for this compound

| Technique | Reagent(s) | Target Functional Group | Outcome | Reference |

|---|---|---|---|---|

| Dihydroxylation | Osmium tetroxide (OsO₄) | Tigloyl C=C double bond | This compound-diol | arizona.edugoogle.com |

| Ozonolysis | Ozone (O₃) | Tigloyl C=C double bond | Oxidative cleavage for separation | epa.gov |

| N-Acylation | Acylating agent, DCC | C-3' Amine (post-cleavage) | Synthesis of N-acyl analogues | google.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-carvone |

| Acetic anhydride |

| Baccatin III |

| Benzoyl group |

| Boron trifluoride etherate |

| This compound |

| Cyclohexene |

| Dicyclohexylcarbodiimide (DCC) |

| Lithium bis(trimethylsilyl)amide (LHMDS) |

| Osmium tetroxide (OsO₄) |

| Ozone |

| Paclitaxel |

Medicinal Chemistry and Structure Activity Relationship Sar Studies on Cephalomannine Derivatives

Design Principles for Cephalomannine (B1668392) Analogues and Strategic Structural Modifications

The design of this compound analogues is guided by strategic modifications to its core structure to improve its pharmacological profile. nih.gov Research has centered on altering specific functional groups to enhance properties such as target binding affinity and cytotoxicity against cancer cells. nih.gov

Modifications at the C-13 Side Chain and Baccatin (B15129273) Core

The C-13 side chain and the baccatin core of this compound are critical for its biological activity. nih.govuco.esgrafiati.com Modifications at these sites have been a primary focus of SAR studies.

The tigloyl group at the 3'-N position of the C-13 side chain is a key differentiator of this compound from paclitaxel (B517696). nih.gov Studies involving the catalytic hydrogenation or epoxidation of the double bond in this side chain have yielded pairs of diastereoisomers. nih.govresearchgate.net These modifications significantly impact the stereoconfiguration of the N-acyl side chain, which in turn influences cytotoxic activity. nih.gov For instance, a derivative obtained through this modification showed superior activity in BCG-823 tumor cells compared to paclitaxel. nih.gov Another analog demonstrated enhanced activity in HCT-8 and A549 tumor cell lines. nih.gov

The baccatin core, the fundamental tetracyclic framework of taxanes, has also been a target for structural alterations. grafiati.com Modifications to the C2-benzoyl group, for example, have been explored to enhance activity. researchgate.netnih.gov A series of C2-modified 10-deacetyl-7-propionyl this compound derivatives were designed, with some meta-substituted benzoate (B1203000) analogues showing potent activity against both drug-sensitive and drug-resistant tumor cells. researchgate.netnih.gov

| Modification Site | Type of Modification | Observed Effect on Biological Activity | Reference |

| C-13 Side Chain | Catalytic hydrogenation of tigloyl group | Creation of diastereomers with altered cytotoxicity. | nih.gov |

| C-13 Side Chain | Epoxidation of tigloyl group double bond | Production of paclitaxel analogs with varying efficacy in different tumor cell lines. | nih.govresearchgate.net |

| C2 of Baccatin Core | Introduction of meta-substituted benzoates | Potent activity against both drug-sensitive and drug-resistant tumor cells. | researchgate.netnih.gov |

Impact of C7- and C10-Modifications on Biological Activity

Modifications at the C7 and C10 positions of the baccatin core have been shown to modulate the biological activity of this compound derivatives. nih.gov The presence and nature of acyl groups at these positions are crucial determinants of cytotoxicity and interaction with the microtubule target. nih.gov

Research has indicated that C10 deacetylation in combination with C7 acylation can influence the compound's ability to bind to tubulin. researchgate.net For example, 10-deacetylthis compound (B194024) was found to be less active than this compound itself. researchgate.net Conversely, the introduction of different acyl groups at the C7 position of 10-deacetylthis compound derivatives led to varied effects. While some 7-acyl derivatives showed decreased activity with increasing length of the acyl chain, others, like the 10-deacetyl-7-propionyl cephalomannines, served as a basis for further modifications that yielded highly potent compounds. researchgate.netresearchgate.net Modeling studies suggest that the size of substituents at C7 and C10 can influence the conformation of key elements in microtubule lateral interactions, thereby affecting the stability of the microtubule assembly. nih.gov

| Compound/Modification | Position(s) Modified | Resulting Biological Activity | Reference |

| 10-deacetylthis compound | C10 | Less active towards drug-sensitive and drug-resistant cell lines. | researchgate.net |

| 7-acyl derivatives | C7 | Activity decreased with increasing length of the C7 side chain (acetyl to butyryl). | researchgate.net |

| C2-modified 10-deacetyl-7-propionyl cephalomannines | C2, C7, C10 | Some analogues showed potent cytotoxicity against drug-sensitive and resistant cells. | researchgate.net |

Development of Diastereomers and Stereoisomers for SAR Analysis

The generation of diastereomers and stereoisomers is a key strategy in SAR studies of this compound to understand the three-dimensional requirements for its biological activity. numberanalytics.comlibretexts.org Diastereomers, being stereoisomers that are not mirror images, can exhibit different physical and chemical properties, including biological activity. numberanalytics.comlibretexts.org

The synthesis of paclitaxel analogs from this compound through modifications of the C-13 side-chain double bond has produced pairs of diastereoisomers. nih.govbiocrick.com These diastereomers were separated and their stereoconfigurations determined using techniques like NMR and CD spectroscopy. nih.govbiocrick.com Subsequent evaluation of their cytotoxic activities revealed that the stereochemistry of the N-acyl side chain has a significant impact on potency. nih.gov For example, the diastereomers of dibromo-7-epi-10-deacetylthis compound were isolated and characterized, showing that one isomer possessed a potency profile very similar to paclitaxel, while the other was slightly less active. nih.gov This highlights the importance of specific stereochemical arrangements for optimal interaction with the biological target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of this compound derivatives with their biological activity. nih.govresearchgate.netresearchgate.netacs.org These models aim to predict the activity of new analogues and guide the design of more potent compounds. nih.govresearchgate.netacs.org

For a series of C2-modified 10-deacetyl-7-propionyl cephalomannines, QSAR studies have been conducted to understand their binding affinities to β-tubulin and their cytotoxic activities against both drug-sensitive and drug-resistant tumor cells. nih.govresearchgate.net These studies have identified hydrophobicity and molar refractivity of the substituents as key determinants of activity. nih.govresearchgate.net The models developed showed good predictive ability and were validated through internal and external tests. nih.govresearchgate.netacs.org Based on these QSAR models, several this compound analogues have been proposed as potential synthetic targets with high predicted biological activities. nih.govresearchgate.netacs.org

Investigation of Pharmacophoric Requirements for Specific Molecular Interactions

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For taxanes like this compound, the pharmacophore is crucial for its interaction with β-tubulin. nih.gov

SAR studies on this compound derivatives have helped to elucidate these pharmacophoric requirements. nih.gov The baccatin core provides the essential scaffold, while modifications at C2, C7, C10, and the C13 side chain fine-tune the interaction with the tubulin binding pocket. nih.gov For instance, the C2-benzoyl group and the taxane (B156437) ring system are considered essential for microtubule binding. researchgate.net The C-13 side chain is thought to provide specific binding interactions. researchgate.net Docking studies of diastereomeric dibromo-7-epi-10-deacetylthis compound analogues have suggested that a "T-shaped" conformation best fits the tubulin binding pocket, similar to paclitaxel. nih.gov These studies also identified potential halogen bonding between the bromine atoms of the analogues and amino acid residues in β-tubulin, a finding that could guide the design of new derivatives with enhanced binding. nih.gov

Research on Overcoming Drug Resistance through this compound Analog Design

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov Research on this compound has focused on designing analogues that can overcome common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp) and mutations in β-tubulin. researchgate.netnih.govnih.gov

A key strategy has been the development of taxanes with very high binding affinity for β-tubulin. researchgate.netnih.gov The hypothesis is that such high-affinity binders can counteract drug resistance. researchgate.netnih.gov To this end, a series of C2-modified 10-deacetyl-7-propionyl this compound derivatives were synthesized and evaluated. researchgate.netnih.gov Some of these analogues, particularly those with meta-substitutions on the C2-benzoate ring, exhibited potent activity against both drug-sensitive and drug-resistant cell lines. researchgate.netnih.gov These compounds were often more cytotoxic than paclitaxel, especially against resistant cells, and demonstrated a high affinity for β-tubulin. researchgate.netnih.gov The development of these potent this compound derivatives supports the idea that enhancing tubulin binding is a viable approach to overcoming drug resistance. researchgate.netnih.gov

| Compound Series | Design Strategy | Outcome | Reference |

| C2-modified 10-deacetyl-7-propionyl cephalomannines | Enhance binding affinity to β-tubulin | Potent cytotoxicity against drug-sensitive and drug-resistant tumor cells. | researchgate.netnih.gov |

| Dibromo-7-epi-10-deacetylthis compound diastereomers | Introduce halogen atoms for potential new interactions | One isomer showed potency similar to paclitaxel; potential for halogen bonding with tubulin. | nih.gov |

Molecular and Cellular Mechanisms of Action of Cephalomannine

Microtubule Dynamics Modulation by Cephalomannine (B1668392): A Mechanistic Perspective

The principal mechanism of action for this compound, like other taxanes, revolves around its ability to interfere with the normal function of microtubules, which are critical components of the cellular cytoskeleton.

This compound targets the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. It binds to a specific pocket known as the taxane-binding site, located on the interior surface of the microtubule. This binding event is a key step in its mechanism of action. nih.govnih.govresearchgate.net

The stabilization of microtubules by this compound is thought to be a result of its ability to strengthen the lateral contacts between the protofilaments that form the microtubule cylinder. mdpi.com Upon binding, this compound induces a conformational change in β-tubulin, particularly affecting the M-loop, a region critical for the lateral association between tubulin protofilaments. nih.govresearchgate.netelifesciences.org This induced structural shift facilitates more stable inter-protofilament interactions, effectively locking the tubulin dimers into the microtubule lattice and preventing their disassembly. elifesciences.orgnih.gov By promoting the assembly of tubulin and stabilizing the resulting polymer, this compound shifts the equilibrium from tubulin dimers towards microtubules. mdpi.comresearchgate.net

In vitro assays are crucial for understanding the direct effects of compounds on microtubule dynamics. Such studies, often employing turbidity or fluorescence-based measurements, demonstrate that taxanes like this compound enhance the rate and extent of tubulin polymerization, even under conditions that would normally favor disassembly (e.g., low temperature or absence of GTP). cytoskeleton.comcytoskeleton.com this compound promotes the assembly of tubulin dimers into stable microtubules. researchgate.net These stabilized microtubules are highly resistant to depolymerization by agents such as calcium ions or dilution. nih.gov This hyperstabilization disrupts the normal dynamic instability of microtubules, which is essential for their physiological functions.

The dynamic nature of microtubules is paramount during cell division, where they form the mitotic spindle responsible for segregating chromosomes. By aberrantly stabilizing these microtubules, this compound disrupts the delicate balance of polymerization and depolymerization required for proper spindle function. The resulting mitotic spindle is dysfunctional, preventing the correct alignment and separation of chromosomes. researchgate.net

This disruption activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. mdpi.comnih.govnih.govwikipedia.orgfrontiersin.org Cells are unable to proceed into anaphase and complete mitosis, a hallmark effect of microtubule-stabilizing agents. This sustained G2/M arrest can ultimately trigger apoptotic cell death.

| Cell Line | Observed Effect | Finding |

| Hepatocellular Carcinoma (HCC) Cells | G1/S Phase Arrest | This compound was found to inhibit tumor cell proliferation in vitro and in vivo via G1/S phase arrest. nih.gov |

| Prostate Cancer (PCa) Cells | G1 Phase Arrest | Treatment with this compound led to G1 phase arrest in prostate cancer cells. nih.gov |

| Drug-Resistant NSCLC Cells | G2/M Phase Arrest | A derivative of this compound, TM2, caused cell cycle arrest in the G2/M phase in drug-resistant non-small cell lung cancer cells. researchgate.net |

Molecular Targeting and Binding Site Characterization

Beyond its well-established role as a microtubule stabilizer, research has identified other direct and indirect protein targets of this compound, broadening its mechanistic profile.

Recent studies have expanded the list of proteins directly affected by this compound, suggesting a multi-targeted mechanism of action.

APEX1 and HIF-1α : In lung cancer cells under hypoxic conditions, this compound has been shown to exert inhibitory effects by suppressing the interaction between Apurinic/apyrimidinic endonuclease-1 (APEX1) and Hypoxia-inducible factor-1α (HIF-1α). nih.govbohrium.com This disruption interferes with hypoxia-induced cellular functions that contribute to tumor progression. nih.gov

UBE2S : this compound can inhibit the expression of Ubiquitin-conjugating enzyme E2S (UBE2S). nih.govresearchgate.net In studies on prostate cancer and hepatocellular carcinoma, a decrease in UBE2S expression was observed with increasing concentrations of this compound, correlating with inhibited cell proliferation. nih.govresearchgate.net

DNA polymerase alpha : In vitro studies have demonstrated that this compound selectively inhibits the activity of DNA polymerase alpha, an enzyme critical for the initiation of DNA replication. This inhibition was found to be noncompetitive with respect to both the DNA template-primer and the dNTP substrate.

Raf-1 : While a direct binding interaction has not been definitively established, the Raf-1 (or c-Raf) kinase pathway is a known modulator of cellular responses to taxanes. The Raf-1 kinase is a key component of the Ras/MAPK signaling pathway, and its inhibition has been explored as a therapeutic target. nih.govmdpi.comresearchgate.net Pharmacological inhibition of RAF1 has been shown to impair tumor-forming capacity in colorectal cancer models. bohrium.com

| Protein Target | Cellular Context | Effect of this compound |

| APEX1/HIF-1α | Hypoxic Lung Cancer Cells | Inhibits the physical interaction between APEX1 and HIF-1α. nih.gov |

| UBE2S | Prostate Cancer & Hepatocellular Carcinoma Cells | Inhibits expression; expression levels decrease with increasing this compound concentration. nih.govresearchgate.net |

| DNA polymerase alpha | In vitro enzyme assay | Directly inhibits enzymatic activity. |